n-Fmoc-6-methyl-l-tryptophan
Overview
Description
N-Fmoc-6-methyl-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions. The addition of a methyl group at the 6-position of the indole ring enhances its chemical properties, making it a valuable tool in organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-6-methyl-L-tryptophan typically involves the protection of the amino group of 6-methyl-L-tryptophan with the Fmoc group. This can be achieved through the reaction of 6-methyl-L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu (fluorenylmethylsuccinimidyl carbonate), and the reaction is carried out in solvents like N,N-dimethylformamide (DMF) with bases such as piperidine for deprotection .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-6-methyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted tryptophan derivatives.
Scientific Research Applications
N-Fmoc-6-methyl-L-tryptophan is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: Serves as a building block for the synthesis of biologically active peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-6-methyl-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amino group, which can then participate in peptide bond formation. The methyl group at the 6-position of the indole ring can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-6-methoxy-L-tryptophan
- N-Fmoc-6-methyl-D-tryptophan
- N-Fmoc-7-aza-tryptophan
Uniqueness
N-Fmoc-6-methyl-L-tryptophan is unique due to the presence of the methyl group at the 6-position, which can enhance its chemical stability and reactivity compared to other Fmoc-protected tryptophan derivatives. This modification can also influence the compound’s interactions in biological systems, making it a valuable tool in peptide synthesis and biochemical research.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-10-11-18-17(14-28-24(18)12-16)13-25(26(30)31)29-27(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYYHRQGDYITPE-VWLOTQADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192962 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-methyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908846-99-1 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-methyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908846-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-methyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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